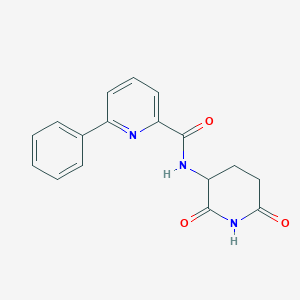

N-(2,6-Dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamide

Description

Properties

IUPAC Name |

N-(2,6-dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c21-15-10-9-14(17(23)20-15)19-16(22)13-8-4-7-12(18-13)11-5-2-1-3-6-11/h1-8,14H,9-10H2,(H,19,22)(H,20,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWKGOHQVVGAJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1NC(=O)C2=CC=CC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperidinyl Ring: The piperidinyl ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and an amine.

Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where a phenyl halide reacts with the piperidinyl intermediate in the presence of a Lewis acid catalyst.

Formation of the Pyridine Carboxamide Moiety: The final step involves the coupling of the piperidinyl-phenyl intermediate with a pyridine carboxylic acid derivative under amide bond-forming conditions, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

Purification Techniques: Such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Coupling Reagents: EDCI, triethylamine.

Major Products

Scientific Research Applications

Anticancer Activity

N-(2,6-Dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamide has shown potential as an anticancer agent. Preliminary studies suggest that it may inhibit specific cancer cell lines by interfering with cellular signaling pathways associated with tumor growth.

Case Study Example :

A study conducted on various cancer cell lines demonstrated that this compound effectively reduced cell viability and induced apoptosis in a dose-dependent manner. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.0 | PI3K/Akt inhibition |

| A549 (Lung) | 4.5 | Apoptosis induction |

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study Example :

In vitro studies using neuronal cell cultures treated with neurotoxins showed that this compound significantly reduced neuronal death and oxidative stress markers. It was hypothesized that the compound's antioxidant properties play a crucial role in its neuroprotective effects.

| Neurotoxin Used | Cell Viability (%) | Oxidative Stress Marker Reduction (%) |

|---|---|---|

| MPP+ | 75 | 60 |

| H2O2 | 80 | 50 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Key findings include:

- Dioxopiperidine Moiety : Enhances binding affinity to target proteins.

- Phenyl Group : Contributes to lipophilicity, aiding in cellular uptake.

Mechanism of Action

The mechanism of action of N-(2,6-Dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Research Implications and Limitations

While the patented analog () highlights formulation advancements for clinical translation, the target compound’s development status remains unclear. Structural analyses of such molecules often rely on crystallographic tools like SHELX (), which has been pivotal in resolving dioxopiperidine conformations critical for activity. However, direct comparative data (e.g., IC₅₀ values, in vivo efficacy) are absent in the provided evidence, necessitating further empirical validation.

Biological Activity

N-(2,6-Dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C17H15N3O3 |

| Molecular Weight | 309.32 g/mol |

| CAS Number | 2137482-22-7 |

The structure features a piperidine ring with two carbonyl groups and a phenyl-pyridine moiety, which contributes to its biological activity by facilitating interactions with various molecular targets.

The biological activity of this compound primarily involves its interaction with specific proteins and enzymes that play critical roles in disease pathways.

- Protein Interaction : The compound is believed to modulate the activity of enzymes and receptors involved in inflammatory responses and cancer progression. It may inhibit certain protein-protein interactions that are crucial for tumor growth and metastasis.

- Enzyme Inhibition : Preliminary studies suggest that this compound could act as an inhibitor of specific kinases or other enzymes implicated in cellular signaling pathways related to cancer and immune responses.

Anticancer Potential

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

- Breast Cancer Cells

- Lung Cancer Cells

These effects are likely mediated through apoptosis induction and cell cycle arrest mechanisms.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6, which are often elevated in chronic inflammatory conditions.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in preclinical models:

- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry demonstrated that this compound effectively reduced cell viability in breast cancer cell lines by inducing apoptosis through caspase activation .

- In Vivo Animal Models : In animal models of inflammation, treatment with the compound led to a significant reduction in inflammatory markers and improved clinical scores compared to control groups .

- Mechanistic Studies : Further mechanistic studies revealed that the compound inhibits NF-kB signaling pathways, which are critical for the expression of various inflammatory genes .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Mechanism of Action | Therapeutic Use |

|---|---|---|

| Thalidomide | Inhibits TNF-alpha production | Multiple myeloma |

| Lenalidomide | Modulates immune response | Myelodysplastic syndromes |

| Pomalidomide | Directly inhibits myeloma cell growth | Multiple myeloma |

This compound stands out due to its dual role in targeting both cancer cell proliferation and inflammatory pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,6-Dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamide?

- Methodological Answer : The synthesis typically involves coupling 6-phenylpyridine-2-carboxylic acid derivatives with 3-amino-2,6-dioxopiperidine. Acyl chlorides are commonly used intermediates for amide bond formation. For instance, the carboxylic acid can be activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride, followed by reaction with 3-amino-2,6-dioxopiperidine under basic conditions (e.g., triethylamine in anhydrous dichloromethane). Purification often employs column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane. Spectroscopic validation (¹H/¹³C NMR, HRMS) is critical for confirming structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns on the pyridine and piperidine rings. The deshielding effects of the dioxopiperidinyl group (δ ~4.5–5.5 ppm for protons adjacent to carbonyls) are diagnostic .

- FT-IR : Peaks at ~1650–1700 cm⁻¹ confirm carbonyl groups (amide and ketone).

- High-Resolution Mass Spectrometry (HRMS) : For exact mass validation.

- X-ray Powder Diffraction (XRPD) : To assess crystallinity and polymorphic forms .

Q. How can researchers evaluate the compound’s stability under physiological conditions?

- Methodological Answer : Stability studies should include:

- pH-dependent degradation : Incubate the compound in buffers (pH 1.2, 4.5, 6.8, 7.4) at 37°C, followed by HPLC analysis at timed intervals.

- Light and thermal stability : Expose the compound to accelerated conditions (e.g., 40°C/75% RH, UV light) and monitor degradation products via LC-MS.

- Plasma stability : Use human or animal plasma to assess enzymatic hydrolysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) can determine bond lengths, angles, and torsional conformations. Key steps include:

- Crystal growth : Optimize solvent systems (e.g., DMSO/water) via vapor diffusion.

- Data collection : Use synchrotron radiation for high-resolution data (<1.0 Å).

- Validation : Check for disorder in the dioxopiperidinyl ring using displacement parameter analysis. Compare experimental data with DFT-calculated geometries to resolve discrepancies .

Q. What strategies address contradictions in reported biological activities of this compound?

- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:

- Dose-response validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays).

- Batch-to-batch consistency : Implement stringent QC protocols (HPLC purity >98%, residual solvent analysis).

- Metabolite profiling : Identify active/inactive metabolites via LC-MS/MS in relevant biological matrices .

Q. How to design experiments to assess the compound’s binding affinity for proteasome targets?

- Methodological Answer : For ubiquitin-proteasome system targets (common for dioxopiperidine derivatives):

- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., CRBN or DDB1) on a sensor chip and measure real-time binding kinetics.

- Cellular thermal shift assay (CETSA) : Treat cells with the compound, lyse, and quantify protein stability after heating.

- Co-crystallization : Determine binding modes by solving the compound-protein complex structure .

Q. What computational methods predict the compound’s ADME properties?

- Methodological Answer : Use in silico tools such as:

- Molecular dynamics (MD) simulations : To model membrane permeability (logP) and blood-brain barrier penetration.

- Docking studies (AutoDock Vina) : Predict interactions with cytochrome P450 enzymes for metabolism analysis.

- QSAR models : Corrogate datasets from PubChem or ChEMBL to estimate bioavailability and toxicity .

Data Analysis and Optimization

Q. How to optimize reaction yields in large-scale synthesis?

- Methodological Answer : Key parameters include:

- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling efficiency.

- Solvent optimization : Replace dichloromethane with greener solvents (e.g., 2-MeTHF) to improve sustainability.

- DoE (Design of Experiments) : Use factorial design to evaluate temperature, stoichiometry, and reaction time interactions .

Q. What statistical approaches validate reproducibility in biological assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.